Triphenyl(pyridin-1-ium-1-yl)borate
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Overview
Description
Triphenyl(pyridin-1-ium-1-yl)borate is a chemical compound with the molecular formula C23H20BN. It is a complex borate compound that features a pyridinium ion core stabilized by three phenyl groups and a borate group. This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: The compound can be synthesized by reacting triphenylboronic acid with pyridinium chloride under reflux conditions in an appropriate solvent such as dichloromethane.
Borane Complex Route: Another method involves the reaction of triphenylborane with pyridine in the presence of a strong Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on the desired scale and application of the compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Substitution reactions at the borate or pyridinium sites are common, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidized derivatives: Various oxidized forms of the compound.
Reduced forms: Reduced analogs of this compound.
Substituted products: A range of substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Triphenyl(pyridin-1-ium-1-yl)borate has found applications in several scientific fields:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: Its unique properties make it useful in materials science, particularly in the development of advanced materials.
Mechanism of Action
The mechanism by which Triphenyl(pyridin-1-ium-1-yl)borate exerts its effects depends on its application. For example, in coordination chemistry, it acts as a ligand that coordinates to metal centers through the borate group and the pyridinium nitrogen atom. This coordination can alter the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.
Molecular Targets and Pathways Involved:
In biological applications, the compound may interact with specific cellular targets, such as enzymes or receptors, leading to biological effects.
In materials science, it can influence the properties of materials by altering their electronic structure.
Comparison with Similar Compounds
Triphenyl(pyridin-1-ium-1-yl)borate is unique due to its combination of a pyridinium ion and a borate group. Similar compounds include:
Triphenylborane: Lacks the pyridinium ion, resulting in different reactivity and applications.
Pyridinium salts: Do not contain the borate group, leading to different chemical behavior.
Borate esters: Contain borate groups but lack the pyridinium core, resulting in distinct properties.
Properties
IUPAC Name |
triphenyl(pyridin-1-ium-1-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BN/c1-5-13-21(14-6-1)24(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25-19-11-4-12-20-25/h1-20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZYDSQSIXWONY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)[N+]4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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